molecular formula C18H13ClN2O4S B2859630 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide CAS No. 880796-86-1

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide

Cat. No.: B2859630
CAS No.: 880796-86-1
M. Wt: 388.82
InChI Key: ZVMAACYNAYELJS-DHDCSXOGSA-N
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Description

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide is a fascinating chemical compound belonging to the family of acetamides. It is known for its unique structure, which combines various functional groups, making it a subject of interest for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide typically involves multiple steps, beginning with the preparation of the thiazolidine ring. The chlorinated aromatic compound is then reacted under controlled conditions to introduce the phenoxy and phenylacetamide groups. Reaction conditions often involve solvents like dimethyl sulfoxide and catalysts like potassium carbonate to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound scales up the lab synthesis method with modifications to ensure cost-effectiveness and efficiency. Advanced technologies such as continuous flow chemistry are used to optimize the reaction steps, enhance yield, and minimize waste. Reactor design and process parameters are adjusted for large-scale production to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the thiazolidine ring, where the sulfur atom is prone to oxidation to form sulfoxides and sulfones.

  • Reduction: Reduction reactions typically target the carbonyl groups in the thiazolidine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions: Oxidation often uses reagents like hydrogen peroxide or potassium permanganate. Reduction might employ sodium borohydride or lithium aluminum hydride. For substitution reactions, reagents like sodium ethoxide or various nucleophiles in polar aprotic solvents are common.

Major Products: The primary products of these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds, each with potential further applications in pharmaceuticals and material science.

Scientific Research Applications

Chemistry: The compound's structural complexity and reactivity make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies. Biology: It serves as a molecular probe in biological studies to investigate interactions with enzymes and receptors. Medicine: Research indicates potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties. Industry: In industrial settings, it can be a precursor for designing advanced materials with specific properties or functions.

Mechanism of Action

The compound's effects are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring and phenylacetamide groups interact with active sites of enzymes, altering their activity. These interactions are often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions. Pathways influenced by this compound include those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-(2,4-dioxothiazolidin-5-ylidene)acetamide

  • N-phenyl-2-(4-chlorophenoxy)acetamide

  • 2-(4-chloro-2-methoxyphenoxy)-N-phenylacetamide

These compounds share structural similarities but differ in terms of specific functional groups and substituents, leading to distinct properties and applications.

Properties

IUPAC Name

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S/c19-12-6-7-14(11(8-12)9-15-17(23)21-18(24)26-15)25-10-16(22)20-13-4-2-1-3-5-13/h1-9H,10H2,(H,20,22)(H,21,23,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMAACYNAYELJS-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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